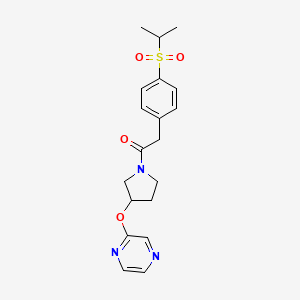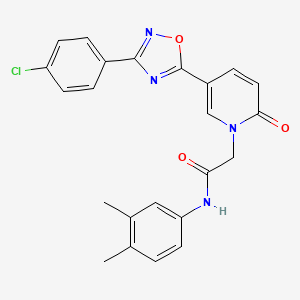![molecular formula C19H11N3O6S B2433394 (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate CAS No. 708239-95-6](/img/structure/B2433394.png)
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and protein kinase C. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. It has also been found to induce the production of reactive oxygen species, leading to DNA damage and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate in lab experiments include its high potency and selectivity towards specific enzymes and cancer cells. However, its limitations include its poor solubility in water and its potential toxicity towards normal cells.
Future Directions
There are several future directions for the study of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate. These include investigating its potential use as a fluorescent probe for detecting DNA damage, studying its mechanism of action in more detail, and developing more efficient synthesis methods to improve its solubility and reduce its toxicity. Additionally, further studies are needed to evaluate its potential use in photodynamic therapy and as a therapeutic agent for various diseases.
In conclusion, this compound is a promising chemical compound with various potential applications in medicine and other fields. Its unique properties make it a valuable tool for scientific research, and further studies are needed to fully understand its mechanism of action and potential uses.
Synthesis Methods
The synthesis of (1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate involves the reaction of 2-aminobenzoic acid with phthalic anhydride to form 2-(1,3-dioxoisoindolin-2-yl)benzoic acid. This intermediate is then reacted with o-phenylenediamine to form this compound.
Scientific Research Applications
(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for detecting DNA damage and as a photosensitizer for photodynamic therapy.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate' involves the condensation of 2-oxo-1,3-dihydrobenzimidazole-5-sulfonic acid with 1,3-dioxoisoindoline-2-carboxylic acid followed by cyclization to form the final product.", "Starting Materials": [ "2-oxo-1,3-dihydrobenzimidazole-5-sulfonic acid", "1,3-dioxoisoindoline-2-carboxylic acid" ], "Reaction": [ "Step 1: Dissolve 2-oxo-1,3-dihydrobenzimidazole-5-sulfonic acid and 1,3-dioxoisoindoline-2-carboxylic acid in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDC or HATU to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the resulting product by column chromatography using a suitable eluent such as a mixture of methanol and water.", "Step 4: Cyclize the purified product by heating it in a suitable solvent such as ethanol or acetic acid at reflux temperature for several hours.", "Step 5: Purify the final product by recrystallization from a suitable solvent such as ethanol or methanol." ] } | |
| 708239-95-6 | |
Molecular Formula |
C19H11N3O6S |
Molecular Weight |
409.37 |
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate |
InChI |
InChI=1S/C19H11N3O6S/c23-17-12-5-1-3-10-4-2-6-13(16(10)12)18(24)22(17)28-29(26,27)11-7-8-14-15(9-11)21-19(25)20-14/h1-9H,(H2,20,21,25) |
InChI Key |
IPLIMSQUCMZBBE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C4=CC5=C(C=C4)NC(=O)N5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




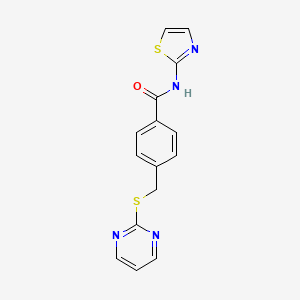
![[1-[2-(Trifluoromethyl)phenyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2433314.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2433316.png)
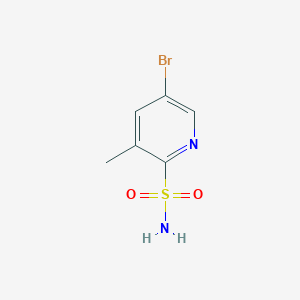

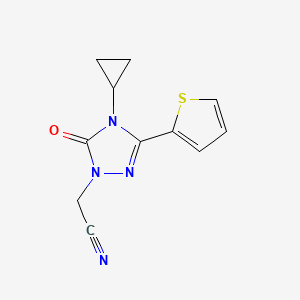
![1-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2433321.png)


